molecular formula C7H10Cl2N2 B2775557 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride CAS No. 135207-03-3

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

Cat. No. B2775557
CAS RN: 135207-03-3
M. Wt: 193.07
InChI Key: TZOOIRLSKFCSJV-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride” is a complex organic compound. Based on its name, it likely contains a cyclopropyl group (a three-carbon ring), an imidazole ring (a five-member ring containing two nitrogen atoms), and a chloromethyl group (a carbon atom bonded to a chlorine atom and a hydrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. Unfortunately, without specific data or a known synthesis pathway, it’s challenging to predict the exact structure .


Chemical Reactions Analysis

The reactivity of “2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride” would depend on its exact molecular structure. The chloromethyl group is often reactive, and could potentially undergo substitution reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Reactivity

The reactivity of imidazole derivatives, including compounds similar to 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride, has been explored in various chemical reactions. These compounds often serve as intermediates in the synthesis of more complex molecules. For example, the study of double nucleophilic addition reactions to the imidazole nucleus reveals the potential of such compounds in creating novel imidazole derivatives through serial reactions, highlighting their importance in synthetic organic chemistry (Ohta et al., 2000).

Corrosion Inhibition

Halogen-substituted imidazole derivatives have been evaluated as corrosion inhibitors for metals, demonstrating the utility of these compounds in protecting against corrosion in acidic environments. The research shows that specific chloro-substituted imidazole derivatives offer effective corrosion protection for mild steel in hydrochloric acid solutions, indicating their potential industrial applications in metal preservation (Zhang et al., 2015).

Molecular Structure Studies

Investigations into the molecular structure of chloromethyl-imidazole derivatives, including X-ray crystallography and spectroscopic analyses, provide insights into their structural dynamics and potential applications in material science and molecular engineering. Such studies are crucial for understanding the fundamental properties that make these compounds suitable for various applications, including as building blocks in the synthesis of more complex molecules (Ghani & Mansour, 2012).

Catalysis and Organic Transformations

The use of imidazole derivatives in catalysis, particularly as ligands or catalyst supports, showcases their versatility in facilitating a wide range of chemical transformations. This application is crucial in the development of efficient, selective, and environmentally friendly chemical processes. For instance, the incorporation of imidazole derivatives into metal-organic frameworks (MOFs) as catalysts for the oxidation of hydrocarbons represents a significant advancement in the field of catalysis (Zadehahmadi et al., 2014).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and other factors. For example, many chloromethyl compounds are considered hazardous and can cause burns and eye damage .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it’s a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(chloromethyl)-1-cyclopropylimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOOIRLSKFCSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1-cyclopropyl-1H-imidazole hydrochloride

Synthesis routes and methods

Procedure details

To 2-hydroxymethyl-1-cyclopropylimidazole (1.20 g) was added thionyl chloride (12 ml) at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was dissolved in methanol and the solvent was distilled off again under reduced pressure. The obtained solid was recrystallized from ethyl acetate, to give 2-chloromethyl-1-cyclopropylimidazole hydrochloride (1.49 g) as brown crystals.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One

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